molecular formula C19H12Cl2N2O2S B4880249 N-{3-CYANO-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL}-5-(3,4-DICHLOROPHENYL)FURAN-2-CARBOXAMIDE

N-{3-CYANO-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL}-5-(3,4-DICHLOROPHENYL)FURAN-2-CARBOXAMIDE

Cat. No.: B4880249
M. Wt: 403.3 g/mol
InChI Key: SCNGZBRIEISGJF-UHFFFAOYSA-N
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Description

N-{3-CYANO-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL}-5-(3,4-DICHLOROPHENYL)FURAN-2-CARBOXAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a sulfur atom in the thiophene ring and a cyano group attached to the cyclopenta[b]thiophene moiety. The compound also features a furan ring substituted with a 3,4-dichlorophenyl group. This unique structure imparts a variety of chemical and biological properties to the compound, making it of significant interest in medicinal chemistry and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-CYANO-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL}-5-(3,4-DICHLOROPHENYL)FURAN-2-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the cyclopenta[b]thiophene core. This can be achieved through the cyclization of appropriate precursors under controlled conditions. The cyano group is introduced via cyanoacetylation, where cyanoacetamides are treated with alkyl cyanoacetates . The furan ring is then synthesized and functionalized with the 3,4-dichlorophenyl group through a series of substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to enhance yield. Solvent-free methods and the use of catalysts such as triethylamine can also be employed to streamline the synthesis and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-{3-CYANO-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL}-5-(3,4-DICHLOROPHENYL)FURAN-2-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the cyano group, converting it to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N-{3-CYANO-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL}-5-(3,4-DICHLOROPHENYL)FURAN-2-CARBOXAMIDE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-{3-CYANO-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL}-5-(3,4-DICHLOROPHENYL)FURAN-2-CARBOXAMIDE involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes, such as kinases, by binding to their active sites. This inhibition can disrupt cellular signaling pathways, leading to the observed biological effects . Additionally, the compound’s ability to interact with DNA and proteins contributes to its antimicrobial and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{3-CYANO-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL}-5-(3,4-DICHLOROPHENYL)FURAN-2-CARBOXAMIDE is unique due to its combination of a cyano group, a dichlorophenyl-substituted furan ring, and a cyclopenta[b]thiophene core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various scientific and industrial applications .

Properties

IUPAC Name

N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-5-(3,4-dichlorophenyl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12Cl2N2O2S/c20-13-5-4-10(8-14(13)21)15-6-7-16(25-15)18(24)23-19-12(9-22)11-2-1-3-17(11)26-19/h4-8H,1-3H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCNGZBRIEISGJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)SC(=C2C#N)NC(=O)C3=CC=C(O3)C4=CC(=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-{3-CYANO-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL}-5-(3,4-DICHLOROPHENYL)FURAN-2-CARBOXAMIDE
Reactant of Route 2
Reactant of Route 2
N-{3-CYANO-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL}-5-(3,4-DICHLOROPHENYL)FURAN-2-CARBOXAMIDE
Reactant of Route 3
Reactant of Route 3
N-{3-CYANO-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL}-5-(3,4-DICHLOROPHENYL)FURAN-2-CARBOXAMIDE
Reactant of Route 4
N-{3-CYANO-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL}-5-(3,4-DICHLOROPHENYL)FURAN-2-CARBOXAMIDE
Reactant of Route 5
N-{3-CYANO-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL}-5-(3,4-DICHLOROPHENYL)FURAN-2-CARBOXAMIDE
Reactant of Route 6
Reactant of Route 6
N-{3-CYANO-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL}-5-(3,4-DICHLOROPHENYL)FURAN-2-CARBOXAMIDE

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